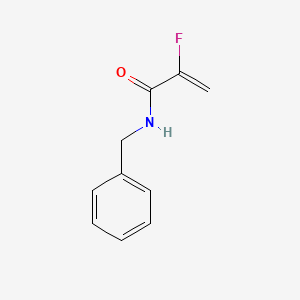

N-Benzyl-2-fluoroacrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

N-benzyl-2-fluoroprop-2-enamide |

InChI |

InChI=1S/C10H10FNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13) |

InChI Key |

FFHIMQUCFYTJLD-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)NCC1=CC=CC=C1)F |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of N Benzyl 2 Fluoroacrylamide

Olefin Metathesis Reaction Mechanisms

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon bonds, and N-alkenyl derivatives of N-Benzyl-2-fluoroacrylamide have proven to be viable substrates for ring-closing metathesis (RCM) reactions. These reactions, typically catalyzed by ruthenium-based complexes such as Grubbs and Hoveyda catalysts, provide a synthetic route to various nitrogen-containing heterocyclic compounds.

Detailed Mechanistic Cycles of Ring-Closing Metathesis (RCM)

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, known as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene species and the olefin substrate. In the context of N-alkenyl-N-benzyl-α-fluoroacrylamides, the reaction is initiated by the coordination of the terminal alkene of the substrate to the ruthenium catalyst, followed by the formation of a ruthenacyclobutane intermediate.

Subsequent cycloreversion can either regenerate the starting materials or lead to a new metal-alkylidene and a volatile alkene byproduct, typically ethylene, which drives the reaction forward. The intramolecular nature of RCM then involves the coordination of the second olefin within the same molecule, leading to the formation of a cyclic product upon expulsion of the catalyst, which re-enters the catalytic cycle.

Studies on N-alkenyl-N-benzyl-α-fluoroacrylamides have demonstrated the successful synthesis of α-fluoro-α,β-unsaturated γ- and δ-lactams. For instance, the RCM of N-allyl-N-benzyl-2-fluoroacrylamide and N-butenyl-N-benzyl-2-fluoroacrylamide using Grubbs II or Hoveyda catalysts affords the corresponding five- and six-membered unsaturated lactams in moderate to good yields. However, attempts to synthesize larger seven- and eight-membered rings via this method have been unsuccessful, suggesting that the formation of these larger ring systems is thermodynamically or kinetically disfavored under typical RCM conditions. The nature of the substituent on the benzyl (B1604629) group has also been observed to influence the reaction yields.

Stereochemical Control and Selectivity in RCM

Stereochemical control in RCM is a critical aspect, particularly when dealing with prochiral substrates or when the formation of specific diastereomers is desired. While specific studies on the stereochemical control in the RCM of this compound itself are limited, general principles of RCM stereoselectivity can be applied. The stereochemical outcome is often influenced by the catalyst structure, the substrate geometry, and the reaction conditions.

For substrates containing existing stereocenters, the diastereoselectivity of the RCM reaction can be high, often governed by the minimization of steric interactions in the transition state leading to the ruthenacyclobutane intermediate. In the case of prochiral dienes, the use of chiral catalysts can, in principle, lead to enantioselective RCM, although this has not been specifically reported for this compound. The E/Z selectivity of the newly formed double bond in the cyclic product is also a key consideration and is often dependent on the ring strain of the product and the catalyst used.

Nucleophilic Reactivity at the α,β-Unsaturated Center

The α,β-unsaturated amide moiety in this compound is an electrophilic center, susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical behavior and is significantly modulated by the presence of the fluorine atom at the α-position.

Studies on Nucleophilic Attack and Intermediate Formation

This compound can undergo Michael addition reactions with various nucleophiles. The reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct.

Common nucleophiles for this type of reaction include amines, thiols, and carbanions. For instance, the addition of primary and secondary amines to the double bond of this compound would lead to the formation of β-amino acid amide derivatives. Theoretical and experimental studies on the Michael addition of amines to similar activated alkenes suggest a stepwise mechanism involving a zwitterionic intermediate. The reaction of benzylamine (B48309) with acrylates, for example, has been shown to proceed efficiently under various conditions, including microwave irradiation, to afford the corresponding β-amino esters. nih.gov

Table 1: Representative Michael Addition Reactions with Acrylamide (B121943) Derivatives

| Nucleophile | Acrylamide Derivative | Product | Reference |

| Benzylamine | Methyl Acrylate (B77674) | Methyl 3-(benzylamino)propanoate | nih.gov |

| Aniline | N,N-dimethylacrylamide | 3-(Phenylamino)-N,N-dimethylpropanamide | researchgate.net |

This table presents analogous reactions to illustrate the general reactivity of the acrylamide scaffold towards amine nucleophiles.

Influence of Fluorine on Electrophilicity and Reactivity

The presence of a fluorine atom at the α-position of the acrylamide has a profound impact on the electrophilicity and reactivity of the double bond. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect (-I effect), which increases the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack. chimia.ch

Radical Reaction Pathways

Beyond its ionic reaction pathways, this compound can also participate in radical reactions. The electron-deficient nature of the double bond makes it a suitable substrate for radical addition and polymerization reactions.

While specific studies on the radical reactions of this compound are not extensively documented, the general behavior of acrylamide monomers in radical polymerizations provides a strong indication of its potential reactivity. Acrylamides are known to undergo free-radical polymerization to form polyacrylamides, which are an important class of water-soluble polymers. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been applied to various acrylamide monomers. cmu.eduacs.orgacs.org This method allows for the synthesis of polymers with well-defined molecular weights and low dispersities. Although the ATRP of N,N-dimethylacrylamide has been studied, achieving a controlled polymerization has been reported to be challenging. cmu.edu It is conceivable that this compound could also be polymerized via radical mechanisms, potentially leading to novel fluorinated polymers with unique properties. The presence of the fluorine atom would likely influence the polymerization kinetics and the properties of the resulting polymer.

Photoinduced Carbohalogenation Reactions

Photoinduced reactions offer a powerful tool for the formation of carbon-carbon and carbon-halogen bonds. In the context of fluoroalkenes, photoexcited nickel-catalyzed carbohalogenation has been demonstrated to yield halofluoroalkyl-substituted oxindoles. researchgate.net This methodology showcases broad substrate scope with the retention of the fluorine atoms. researchgate.net

While direct studies on this compound are not extensively documented, research on related N-allylbromodifluoroacetamides provides valuable insights. A visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization/heteroarylation of N-allyl-2-bromo-2,2-difluoroacetamides with quinoxalin-2(1H)-ones or coumarins has been successfully developed. rsc.org This reaction proceeds without the need for an external photocatalyst, suggesting the involvement of an electron donor-acceptor (EDA) complex. rsc.org The process yields a diverse range of α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins, highlighting the utility of this approach for creating complex fluorinated heterocycles. rsc.org

Further research into the photoinduced trichloroacetylation of amines using tetrachloroethylene (B127269) (TCE) has shown that a variety of N-substituted trichloroacetamides can be synthesized. nih.gov This method is applicable even to less nucleophilic amines, including fluorinated amines, and proceeds via the in situ generation of trichloroacetyl chloride upon photo-oxidation of TCE. nih.gov

| Reactants | Reaction Type | Catalyst/Conditions | Products | Reference |

| Fluoroalkenes | Carbohalogenation | Photoexcited Nickel | Halofluoroalkyl oxindoles | researchgate.net |

| N-allyl-2-bromo-2,2-difluoroacetamides and quinoxalin-2(1H)-ones/coumarins | Tandem radical cyclization/heteroarylation | Visible light, no external photocatalyst | α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins | rsc.org |

| Amines and Tetrachloroethylene (TCE) | Trichloroacetylation | UV light, O2 | N-substituted trichloroacetamides | nih.gov |

Enzymatic C-H Fluorination via Radical Rebound Mechanisms

The selective incorporation of fluorine into organic molecules under mild conditions is a significant challenge in synthetic chemistry. Enzymatic C-H fluorination presents a promising avenue to address this. While direct enzymatic fluorination of this compound is not yet reported, the broader field of enzymatic synthesis of fluorinated compounds offers pertinent examples. nih.gov

Fluorinases are a key class of enzymes capable of catalyzing the formation of a C-F bond. nih.gov The catalytic mechanism of these enzymes provides a basis for understanding how such transformations could be applied to novel substrates. nih.gov Additionally, other enzymes such as cytochrome P450s, lipases, and transaminases have been explored for the synthesis of fluorinated compounds, often through multi-enzyme systems. nih.gov For instance, N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction of hydrolysis, leading to the synthesis of N-benzyl carboxamides from benzylamine and corresponding acids. nih.gov This suggests the potential for enzymatic pathways to be engineered for the specific functionalization of N-benzyl amides.

The synthesis of benzyl fluorides has also been achieved through methods such as Cu-catalyzed C-H fluorination with N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org This site-selective transformation of benzylic C-H bonds offers a chemical counterpart to potential enzymatic strategies. organic-chemistry.org

| Enzyme/Catalyst | Substrate(s) | Reaction Type | Product(s) | Reference |

| Fluorinases | Various organic precursors | C-F bond formation | Fluorinated compounds | nih.gov |

| N-substituted formamide deformylase | Benzylamine, Formate/Acetate/Propionate | N-alkylation | N-benzylformamide, N-benzylacetamide, N-benzylpropionamide | nih.gov |

| Copper catalyst with NFSI | Benzylic C-H containing compounds | C-H Fluorination | Benzyl fluorides | organic-chemistry.org |

Rearrangement Reactions involving this compound Scaffolds

The aza-Cope rearrangement, a chem-station.comchem-station.com-sigmatropic rearrangement of nitrogen-containing 1,5-dienes, is a powerful tool for the synthesis of complex nitrogen-containing molecules. chem-station.comwikipedia.org The reaction is known to be stereospecific and generally proceeds through a chair-like transition state. chem-station.com While the direct application to this compound is a developing area, studies on analogous systems provide a framework for predicting its behavior.

The 3-aza-Cope rearrangement of N-allyl enamines, sometimes referred to as the aza-Claisen rearrangement, is a well-established transformation. chem-station.comnih.gov Research on the 3-aza-Cope rearrangement of quaternary N-allyl enammonium salts has demonstrated high stereospecificity in the 1,3-allylic migration from nitrogen to carbon. nih.gov Deuterium-labeling experiments have confirmed a concerted chem-station.comchem-station.com sigmatropic mechanism as the major pathway, although a minor non-concerted pathway has also been indicated by a slight loss of stereospecificity in some cases. nih.gov

The cationic 2-aza-Cope rearrangement is often coupled with a Mannich cyclization in a tandem sequence, which has been utilized in the total synthesis of complex alkaloids like (±)-gelsemine. nih.gov However, the success of this rearrangement is sensitive to the substrate structure, with certain bicyclic systems failing to undergo the desired transformation due to high-energy transition states. nih.gov

| Rearrangement Type | Substrate Type | Key Features | Resulting Structures | Reference(s) |

| 3-Aza-Cope | N-allyl enamines | chem-station.comchem-station.com-sigmatropic shift | Substituted amines | chem-station.comnih.gov |

| Cationic 2-Aza-Cope/Mannich Cyclization | N-allyl enamines | Tandem reaction | Complex tricyclic amines | nih.gov |

Computational and Experimental Mechanistic Elucidation

Computational studies, particularly using Density Functional Theory (DFT), are invaluable for understanding the intricate mechanisms of reactions involving fluorinated compounds. While specific computational data for this compound is emerging, studies on related systems offer significant predictive power.

For instance, combined experimental and computational (DFT) approaches have been used to determine the reaction mechanism of the addition of fluoroarenes to Mg-Mg bonds as a concerted SNAr-like pathway. nih.gov These studies have elucidated the role of the metal centers and the stabilization of negative charge on the fluoroarene moiety in the transition state. nih.gov

In a different study, DFT calculations were employed to investigate the reaction of 2-amino-N-(aryl) benzimidamides with ninhydrin, providing insights into the reaction mechanism and the relative stability of intermediates and transition states. researchgate.net Similarly, computational studies on the reaction of 1,2,4,5-tetrazines with enamines have revealed the crucial role of the solvent in directing the reaction pathway towards either a C3/C6 or N1/N4 cycloaddition. nih.gov

The synthesis and characterization of N-aryl-5-aryl-2-furoamides and N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones provide experimental data that can be used to validate and refine computational models for related amide systems. jlu.edu.cnresearchgate.net The crystal structure of N-benzyl-2-hydroxybenzamide reveals details about bond lengths, angles, and intermolecular interactions, which are crucial parameters for building accurate computational models. researchgate.net

| System Studied | Method(s) | Key Findings | Reference |

| Fluoroarenes with Mg-Mg bonds | Experimental and DFT | Concerted SNAr-like mechanism | nih.gov |

| 2-amino-N-(aryl) benzimidamides with ninhydrin | DFT | Elucidation of reaction mechanism | researchgate.net |

| 1,2,4,5-tetrazines with enamines | DFT | Solvent-dependent reaction pathway | nih.gov |

| N-benzyl-2-hydroxybenzamide | X-ray Crystallography | Molecular structure and intermolecular interactions | researchgate.net |

Derivatives and Structural Modifications of N Benzyl 2 Fluoroacrylamide

Synthesis and Characterization of α-Fluoro-α,β-Unsaturated Lactams (γ- and δ-Lactams)

The α-fluoro-α,β-unsaturated acrylamide (B121943) moiety is a precursor for synthesizing fluorinated lactams, which are important structural motifs in medicinal chemistry. The synthesis of α,β-unsaturated γ-lactams and fluorinated δ-lactams highlights the utility of intramolecular cyclization reactions. researchgate.netiiserpune.ac.inresearchgate.net

Researchers have developed a five-step process to create fluorinated δ-lactams with high diastereoselectivity. researchgate.net This method begins with the coupling of 2-fluoroacrylic acid with a suitable amine, such as 1-phenyl-but-3-enyl-amine, to form the corresponding 2-fluoro-N-(1-phenyl-but-3-enyl)-propenamide. researchgate.net Subsequent ring-closing metathesis using a Grubbs catalyst, followed by hydrogenation, yields the saturated fluorinated δ-lactam. researchgate.net This synthetic route is adaptable and allows for the creation of a variety of fluorinated building blocks for drug discovery. researchgate.net

The synthesis of α,β-unsaturated γ-lactams often involves the cyclization of α,β-unsaturated γ-amino acids under mild basic conditions. iiserpune.ac.inresearchgate.net These reactions can proceed through the activation of the carboxylic acid group, followed by intramolecular nucleophilic attack by the nitrogen atom. iiserpune.ac.in While not starting directly from N-benzyl-2-fluoroacrylamide, these methods illustrate a general strategy for forming α,β-unsaturated lactam rings which could be adapted for fluorinated systems. The formation of these lactam rings is a key step in building more complex molecular architectures. iiserpune.ac.inresearchgate.net

Table 1: Synthesis of Fluorinated δ-Lactams researchgate.net

| Reactant | Product | Yield |

|---|---|---|

| 2-Fluoro-N-(1-phenyl-but-3-enyl)-propenamide | Fluorinated δ-lactam | Good |

| Diene derived from benzaldehyde | Fluorinated δ-lactam | 85% (over 2 steps for diene) |

Functionalization at the N-Benzyl Substituent

Modifying the N-benzyl group of this compound allows for the fine-tuning of its chemical and biological properties. This can be achieved by introducing various substituents onto the benzyl (B1604629) ring or by altering the benzylic position itself.

The synthesis of N-substituted acrylamide derivatives often starts from functionalized primary amines. nih.gov For example, various substituted benzylamines can be reacted with acryloyl chloride or a related activated acrylic acid to produce a library of N-benzyl acrylamides with diverse functionalities on the aromatic ring. nih.gov This approach allows for systematic exploration of structure-activity relationships. Research on related N-benzyl compounds, such as N-benzyl-2-acetamidopropionamide derivatives, demonstrates that substituents on the benzyl group can significantly influence biological activity. nih.gov

Furthermore, synthetic methods exist for the N-benzylation of amides and related compounds using substituted benzyl halides in the presence of a base like sodium hydride in DMF. nih.gov This strategy could be applied to a pre-formed 2-fluoroacrylamide core to introduce a variety of substituted benzyl groups. The choice of substituent can impact everything from solubility and metabolic stability to target-binding affinity. For instance, studies on N-benzyl-2-phenylethanamines have shown that the position and nature of substituents on the benzyl ring are critical for their inhibitory activity against cholinesterases. rsc.org

Development of Constrained Fluoro-Pseudopeptides via Ring-Opening

Fluorinated lactams, synthesized from precursors like this compound, are valuable intermediates for creating conformationally constrained fluoro-pseudopeptides. The ring-opening of these electrophilic lactams provides a pathway to novel peptide mimics with enhanced stability and specific conformations. nih.gov

The introduction of a fluorine atom into a β-lactam ring increases its electrophilicity, making it more susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This property is exploited in the synthesis of β-amino acids, which are the building blocks of pseudopeptides. For example, α,α-difluoro-β-lactams can undergo ring-opening aminolysis with amino acids to yield fluorine-containing peptides. researchgate.net In some cases, solvents like 2,2,2-trifluoroethanol (B45653) can accelerate this process by first opening the lactam ring to form a reactive ester intermediate. researchgate.netthieme.de

This strategy allows for the incorporation of α,α-difluoro-β-amino acid units into peptide chains, creating pseudopeptides with unique structural and biological properties. thieme.de The resulting fluoro-pseudopeptides often adopt constrained conformations, which can be beneficial for mimicking the secondary structures of natural peptides and enhancing binding affinity to biological targets. nih.gov The development of these molecules is a growing area of interest in medicinal chemistry for creating enzyme inhibitors and other therapeutics. nih.govthieme.de

Design and Synthesis of this compound-Containing Prodrugs and Conjugates

The this compound core can be incorporated into prodrugs and bioconjugates to improve drug delivery, targeting, and efficacy. The α-fluoroacrylamide group can act as a "warhead" for covalent modification of biological targets. nih.govnih.gov

In the design of targeted covalent inhibitors, the acrylamide moiety can react with nucleophilic residues, such as cysteine, in the active site of an enzyme. nih.gov The presence of the α-fluorine atom can modulate the reactivity of the acrylamide, making it a suitable warhead for achieving selective and irreversible inhibition. nih.govnih.gov For example, α-fluoro acrylamide has been successfully used as a warhead in the design of selective inhibitors for fibroblast growth factor receptor 4 (FGFR4). nih.govnih.gov

The synthesis of such conjugates involves linking the this compound moiety to a larger scaffold that directs the molecule to its target. This can be achieved through standard coupling chemistries. The N-benzyl group itself can be functionalized to provide a point of attachment for linker units or targeting ligands. The resulting prodrugs or conjugates can exhibit improved pharmacokinetic profiles and enhanced therapeutic effects compared to the parent compound.

Exploration of Related Fluorinated Acrylamide Analogues (e.g., Trifluoromethylated, Gem-Difluorinated)

The exploration of related fluorinated acrylamide analogues, such as those containing trifluoromethyl (CF3) or gem-difluoro (CF2) groups, provides valuable insights into the role of fluorine in modulating molecular properties.

Trifluoromethylated Analogues: The synthesis of α-trifluoromethylated acrylamides can be challenging. However, methods for the trifluoromethylation of alkenes and other precursors are well-established. organic-chemistry.orgrsc.org For instance, copper-catalyzed cross-coupling reactions using reagents like TMSCF3 can introduce the CF3 group onto various molecular scaffolds. organic-chemistry.org These trifluoromethylated analogues often exhibit altered electronic properties and increased metabolic stability compared to their non-fluorinated or monofluorinated counterparts.

Gem-Difluorinated Analogues: Gem-difluorinated compounds are of significant interest in medicinal chemistry. nih.govrsc.orgrsc.org The synthesis of gem-difluorinated acrylamides can be approached through various methods, including the reaction of ketones with fluorinating agents like diethylaminosulfur trifluoride (DAST). rsc.org Another strategy involves the radical addition of difluoro-reagents to alkynes. nih.gov These gem-difluorinated analogues can serve as isosteres for carbonyl groups or other functionalities, and their unique stereoelectronic properties can lead to improved biological activity and pharmacokinetic profiles. rsc.orgresearchgate.net

Table 2: Comparison of Fluorinated Acrylamide Analogues

| Fluorination Pattern | Key Synthetic Strategy | Potential Properties |

|---|---|---|

| α-Fluoro | Cyclization of fluorinated precursors | Electrophilic warhead, lactam formation |

| Trifluoromethylated | Copper-catalyzed trifluoromethylation | Enhanced metabolic stability, altered electronics |

| Gem-Difluorinated | Fluorination of ketones, radical addition | Carbonyl isostere, unique stereoelectronics |

This table provides a comparative overview of different fluorinated acrylamide analogues, their synthetic approaches, and potential advantageous properties.

Role As a Building Block in Complex Molecular Synthesis

Precursor to Fluorinated Nitrogen Heterocycles

The activated double bond in the 2-fluoroacrylamide moiety is chemically poised to participate in various ring-forming reactions, such as Michael additions and cycloadditions. In principle, this reactivity makes it a suitable starting material for a range of fluorinated nitrogen heterocycles, which are highly sought after in pharmaceutical development. However, the application in specific syntheses is an area of ongoing research.

While the synthesis of N-benzyl substituted piperidine (B6355638) and pyrrolidine (B122466) derivatives is a known strategy for creating bioactive compounds sphinxsai.com, specific documented pathways commencing from N-Benzyl-2-fluoroacrylamide to form fluorinated pyrrolidones and piperidones are not extensively reported in the current literature. The potential for such transformations via intramolecular cyclization following a Michael addition remains a theoretical possibility for future exploration.

The quinolone scaffold is a critical component in many drugs, and its derivatives are of great interest to medicinal chemists. researchgate.net The construction of fluorinated quinolones can follow multiple synthetic routes. While N-benzyl groups are found in various quinolone-based compounds, the direct use of this compound as a primary building block for the quinolone ring system itself is not a commonly cited method in published research.

Fluorinated pyridines are important pharmacophores found in numerous approved drugs. nih.gov The synthesis of these structures is a key focus in medicinal chemistry. The potential for this compound to act as a precursor for substituted fluorinated pyridines, possibly through complex cycloaddition or condensation reactions, is chemically plausible but is not yet a well-established synthetic route in the available scientific literature.

Scaffold for Bioactive Molecule Development

The most significant and well-documented role of this compound is as a scaffold for developing bioactive molecules, particularly enzyme inhibitors. The fluoroacrylamide group acts as a covalent "warhead" that can form a permanent bond with specific amino acid residues in a target protein, leading to irreversible inhibition.

The α-fluoroacrylamide moiety is a key feature in the design of modern covalent inhibitors. This group is an effective Michael acceptor that can react with nucleophilic residues, most notably cysteine, within an enzyme's active site.

KRASG12C Inhibitors: The KRASG12C mutation is a major target in oncology, characterized by a cysteine residue at position 12 that is susceptible to covalent modification. nih.gov While various scaffolds have been developed, the fundamental strategy often involves an electrophilic group that specifically targets this cysteine. nih.govresearchgate.net The α-fluoroacrylamide group is an ideal warhead for this purpose, making this compound a highly relevant structural motif for the rational design of KRASG12C inhibitors.

FGFR4 Inhibitors as a Model: Research into fibroblast growth factor receptor 4 (FGFR4) inhibitors provides a clear example of the utility of this scaffold. A series of 2-aminopyrimidine-based inhibitors demonstrated that an α-fluoro acrylamide (B121943) warhead selectively and irreversibly binds to a cysteine residue (Cys552) in the FGFR4 protein. nih.govnih.gov X-ray crystallography revealed that the fluorine atom itself contributes to the interaction by forming van der Waals contacts with a neighboring residue, enhancing selectivity. nih.gov The N-benzyl portion of this compound can be functionalized to occupy other binding pockets to further increase potency and selectivity.

Metallo-β-Lactamase (MBL) Inhibitors: MBLs are a significant cause of antibiotic resistance, and inhibitors are urgently needed. nih.gov While many MBL inhibitors function by chelating the zinc ions in the active site using thiol-based scaffolds nih.govnih.gov, the concept of covalent inhibition remains an attractive strategy. The ability of the fluoroacrylamide group to target cysteine residues could be explored in MBLs that possess such residues near the active site.

| Compound | Target | Warhead | Binding Mode | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Compound 6h | FGFR4 | α-Fluoro acrylamide | Irreversible Covalent | 45 ± 11 | nih.gov |

| Compound 6i | FGFR4 | Acetaldehyde amine | Reversible Covalent | 16 ± 4 | nih.gov |

| AMG 510 (Sotorasib) | KRASG12C | Acrylamide | Irreversible Covalent | - | researchgate.net |

The incorporation of fluorine into pharmaceuticals is a well-established strategy to enhance drug properties. Approximately 20-25% of all approved small-molecule drugs contain at least one fluorine atom. researchgate.net Fluorine can improve metabolic stability, binding affinity, bioavailability, and lipophilicity. researchgate.netnih.gov

This compound contributes to this field by providing a scaffold that already contains this beneficial element. The fluorine atom in the 2-fluoroacrylamide group serves a dual purpose: it modulates the electrophilicity of the double bond for covalent targeting and can participate in favorable protein-ligand interactions, as seen in FGFR4 inhibitors. nih.gov This pre-installed fluorine atom makes it an efficient building block for drug discovery programs, saving synthetic steps and providing intrinsic drug-like properties. The widespread success of fluorinated drugs underscores the value of scaffolds like this compound in developing the next generation of therapeutics. nih.govresearchgate.net

| Drug Name | Trade Name | Therapeutic Area | Fluorine-Containing Moiety | Reference |

|---|---|---|---|---|

| Belzutifan | Welireg™ | Oncology (Renal Cell Carcinoma) | Fluorinated Phenyl, Fluorinated Chiral Centers | nih.gov |

| Vericiguat | Verquvo™ | Cardiology (Heart Failure) | Monofluoro Phenyl, Monofluoro Pyridyl | nih.gov |

| Flortaucipir F-18 | Tauvid™ | Diagnostic (Alzheimer's Disease) | Aromatic Fluorine-18 | researchgate.net |

| Avacopan | Tavneos™ | Immunology (ANCA-Associated Vasculitis) | Monofluoro and Trifluoro Phenyl | nih.gov |

The Role of this compound as a Building Block in Complex Molecular Synthesis

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Monofluorinated compounds, in particular, often exhibit unique physicochemical and biological properties, including altered metabolic stability, binding affinity, and lipophilicity. This has led to a significant demand for versatile building blocks that can efficiently deliver a single fluorine atom into a target structure. Among these, this compound is emerging as a compound of interest, offering a reactive scaffold for the construction of more complex monofluorinated molecules. This article explores the utility of this compound as a synthetic intermediate.

General Utility in the Synthesis of Monofluorinated Organic Compounds

This compound serves as a valuable precursor for the synthesis of a variety of monofluorinated organic compounds. Its utility stems from the presence of the electron-deficient α,β-unsaturated amide system, which is activated by the electron-withdrawing fluorine atom at the α-position. This activation renders the β-carbon susceptible to nucleophilic attack through Michael addition reactions and also allows the alkene to participate in cycloaddition reactions. These reaction pathways provide a means to construct new carbon-carbon and carbon-heteroatom bonds, thereby incorporating the fluorine-containing acrylamide moiety into larger, more complex molecular architectures.

The reactivity of the acrylamide can be modulated by the nature of the substituent on the nitrogen atom. In this compound, the benzyl (B1604629) group provides steric bulk and can influence the stereochemical outcome of reactions. Furthermore, the amide functionality itself can be a site for further chemical transformations.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. In the context of this compound, the β-carbon of the acrylamide is electrophilic and readily reacts with a wide range of soft nucleophiles. This reaction is a powerful tool for introducing a monofluorinated three-carbon unit into a target molecule. researchgate.net

The general mechanism involves the attack of a nucleophile at the β-position of the double bond, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct. The electron-withdrawing fluorine atom at the α-position enhances the electrophilicity of the β-carbon, facilitating this reaction. nih.gov

A variety of nucleophiles can be employed in the Michael addition with this compound, including:

Thiols: Cysteine residues in proteins can react with α,β-unsaturated amides, a strategy often employed in the design of covalent inhibitors. researchgate.netbiorxiv.orgbiorxiv.org

Amines: Primary and secondary amines can add to the double bond to form β-amino acid derivatives.

Carbanions: Stabilized carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds.

The table below illustrates the expected reactivity of this compound with various nucleophiles in Michael addition reactions, based on the known reactivity of similar α,β-unsaturated systems.

| Nucleophile | Product Type | Significance |

| Thiol (e.g., Cysteine) | Thioether adduct | Model for covalent modification of proteins. |

| Amine (e.g., Piperidine) | β-Amino amide | Precursor to non-natural amino acids. |

| Malonate Ester | Diester adduct | Formation of functionalized dicarboxylic acid derivatives. |

This table is illustrative and based on the general reactivity of Michael acceptors.

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, where the double bond acts as a 2π component. These reactions are invaluable for the construction of cyclic and heterocyclic systems. The fluorine substituent can influence the regioselectivity and stereoselectivity of these transformations.

Diels-Alder Reaction: In the [4+2] Diels-Alder cycloaddition, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the amide and the α-fluoro group enhances the dienophilic character of the alkene, often leading to higher reactivity and selectivity. nih.gov

[3+2] Cycloadditions: this compound can also react with 1,3-dipoles, such as azides and nitrile oxides, in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. This approach is a convergent and efficient method for the synthesis of fluorinated heterocycles, which are important motifs in medicinal chemistry.

The following table provides examples of expected cycloaddition reactions involving this compound.

| Reaction Type | Reactant | Product Type | Significance |

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic adduct | Construction of complex carbocyclic frameworks. |

| [3+2] Cycloaddition | Benzyl azide | Fluorinated triazole | Synthesis of "click chemistry" products with fluorine. |

| [3+2] Cycloaddition | Benzonitrile oxide | Fluorinated isoxazoline | Access to important heterocyclic scaffolds. |

This table is illustrative and based on the general reactivity of dienophiles and dipolarophiles.

The ability of this compound to undergo these fundamental transformations highlights its significance as a versatile building block. Through Michael additions and cycloadditions, this compound provides a reliable route for the incorporation of a monofluorinated moiety into a diverse range of organic molecules, paving the way for the development of new pharmaceuticals and advanced materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For N-Benzyl-2-fluoroacrylamide, a DFT study, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be necessary to predict bond lengths, bond angles, and dihedral angles. This information is foundational for all other computational analyses. While studies on related molecules, such as N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, have utilized DFT for this purpose, no such data has been published for this compound.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the calculation of these frontier molecular orbitals would pinpoint the regions of the molecule most likely to be involved in chemical reactions. Without specific studies, the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound remain unknown.

Charge Distribution and Reactivity Prediction

Understanding how charge is distributed across a molecule is essential for predicting its behavior. Methods like Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom. This would reveal the electrophilic and nucleophilic sites within this compound, offering predictions about its reactivity towards other molecules. For instance, the fluorine atom's electron-withdrawing nature would likely influence the charge distribution on the acrylamide (B121943) moiety. However, no specific charge distribution analysis for this compound is available in the literature.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses conformational flexibility around its single bonds. Molecular dynamics (MD) simulations could be employed to explore the different accessible conformations of the molecule over time in various environments (e.g., in a vacuum or in a solvent). This would provide a dynamic picture of its structure and help identify the most populated conformational states, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes. The Automated Topology Builder (ATB) and Repository could potentially be used to generate force field parameters for such simulations, but no specific MD studies on this compound have been published.

Mechanistic Modeling of Chemical Transformations

Theoretical modeling can also be used to investigate the mechanisms of chemical reactions involving this compound.

Free Energy Surface Calculations for Covalent Adduct Formation

The acrylamide group in this compound is a Michael acceptor, making it susceptible to nucleophilic attack, a common mechanism for the formation of covalent bonds with biological macromolecules like proteins. Free energy surface calculations, often performed using combined quantum mechanics/molecular mechanics (QM/MM) methods, would be invaluable for understanding the thermodynamics and kinetics of such a reaction. These calculations could map out the entire reaction pathway, identify transition states, and determine the activation energy, providing a detailed understanding of its potential as a covalent inhibitor. While the general principles of such calculations are well-established, they have not been specifically applied to model the covalent adduct formation of this compound.

Kinetic Simulation Approaches for Reaction Pathways

Kinetic modeling is a powerful tool for understanding complex reaction mechanisms, such as those involving acrylamide and its derivatives. acs.org While specific kinetic simulations for the reaction pathways of this compound are not available in the current literature, insights can be drawn from studies on related acrylamide reactions, particularly polymerization and Michael additions.

Polymerization Reactions: The polymerization of acrylamide has been studied using online monitoring techniques to determine kinetic parameters. acs.org These studies reveal that after an initial phase, monomer conversion often follows first-order decay. acs.org The weight-average molecular mass of the resulting polymer is typically proportional to the inverse square root of the initiator concentration, aligning with the quasi-steady state approximation of ideal polymerization kinetics. acs.org Molecular simulations have also been employed to investigate the copolymerization of acrylamide with other monomers, providing insights into the structure, stability, and kinetic properties of the resulting polymers at an atomic level. mdpi.com These computational methods can predict equilibrium adsorption properties, kinetic behavior, and thermodynamic properties, offering a "computer experiment" to complement physical studies. mdpi.com

Michael Addition Reactions: The Michael addition is a crucial reaction pathway for acrylamides, particularly in biological contexts where they can form covalent adducts with nucleophilic residues on proteins, such as cysteine. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the mechanism and energetics of the Michael addition between acrylamide and various nucleophiles. researchgate.net For instance, the reaction between acrylamide and niacin has been studied in aqueous solution using CAM-B3LYP and M06-2X functionals with the 6-31+G(d,p) basis set. researchgate.net Such studies can calculate activation energies and thermodynamic favorability of adduct formation. researchgate.net

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are instrumental in studying these reactions within a protein environment. biorxiv.org These simulations can elucidate the role of the protein microenvironment, such as nearby amino acid residues that can act as a general base to facilitate the reaction. biorxiv.org For example, in the reaction of acrylamide derivatives with cysteine residues in enzymes, a nearby base can abstract a proton from the thiol group, initiating the nucleophilic attack on the β-carbon of the acrylamide. biorxiv.org The presence of a fluorine atom at the α-position, as in this compound, is expected to significantly influence the electronics of the Michael acceptor, a factor that would be critical to model in kinetic simulations. The electron-withdrawing nature of fluorine would likely increase the electrophilicity of the β-carbon, potentially accelerating the Michael addition.

Computational Studies on Ligand-Protein Interactions (e.g., Binding Poses)

Computational methods are essential for predicting and understanding how ligands like this compound interact with protein targets. nih.gov Covalent docking and molecular dynamics simulations are particularly relevant for acrylamide-based compounds, which often act as covalent inhibitors. frontiersin.orgspringernature.com

Covalent Docking: Covalent docking algorithms are designed to predict the binding mode of ligands that form a covalent bond with their target protein. springernature.com These methods model the formation of the bond and score the resulting complex to estimate binding affinity. springernature.com For acrylamide derivatives that target cysteine residues, covalent docking can discriminate between potential reactive cysteines within a protein. researchgate.net Studies on acrylamide neurotoxicity have shown that docking scores can identify the primary cysteine modification sites. frontiersin.orgresearchgate.net The binding of acrylamide to cysteine is often favored by the presence of nearby positively charged amino acids like lysine (B10760008) and arginine, which can stabilize the transition state. nih.gov

In the case of this compound, the N-benzyl group would be a key determinant of non-covalent interactions within a binding pocket, influencing selectivity and affinity. The 2-fluoro substituent, being a strong electron-withdrawing group, is expected to enhance the reactivity of the acrylamide "warhead" towards nucleophilic attack from a cysteine residue. nih.gov This increased reactivity can lead to a more potent covalent inhibitor. QM/ML (Quantum Mechanics/Machine Learning) models are emerging as powerful tools to predict the reactivities of covalent acrylamide warheads, which can expedite the design of new inhibitors. researchgate.net

Table of Docking Scores for Acrylamide Derivatives with Protein Targets

| Compound/Derivative | Protein Target | Docking Score (kcal/mol) | Reference |

| Acrylamide | Various Neuronal Proteins | Not specified, used to discriminate reactive Cys | researchgate.net |

| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 | nih.gov |

| Semicarbazides (4c, 4d) | Topoisomerase II (IZXN) | -8.1, -7.9 | acs.org |

| Thiosemicarbazide (5d) | Topoisomerase II (IZXN) | -7.3 | acs.org |

This table presents data from studies on related compounds to illustrate the range of binding affinities observed in computational docking studies.

Green Chemistry Principles in N Benzyl 2 Fluoroacrylamide Synthesis

Application of Phase Transfer Catalysis

No published research could be found that describes the use of phase transfer catalysis for the synthesis of N-Benzyl-2-fluoroacrylamide.

Development of Environmentally Benign Synthetic Protocols

There are no specific, documented environmentally benign synthetic protocols for this compound. General principles of green chemistry in fluorination exist but have not been explicitly applied to this compound in available research. dovepress.comsemanticscholar.org

Exploration of Mechanochemical Approaches

The exploration of mechanochemical methods, which involve using mechanical force to induce chemical reactions, has not been reported for the synthesis of this compound.

While the development of fluorinated acrylamides as covalent warheads in medicinal chemistry is an active area of research, the synthetic methodologies, particularly from a green chemistry perspective, are not extensively detailed for this compound. nih.gov

Future research may yet explore these more sustainable synthetic routes for this compound, but at present, there is a notable gap in the literature concerning the application of these specific green chemistry techniques to its synthesis.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-Benzyl-2-fluoroacrylamide, providing detailed insights into its molecular structure. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH2-) protons, the vinyl proton, and the amide (N-H) proton. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and spatial relationships. For instance, the protons on the phenyl ring typically appear as a multiplet in the aromatic region, while the methylene protons adjacent to the nitrogen and the phenyl group show a distinct signal. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. Key resonances include those for the carbonyl carbon of the amide group, the carbons of the phenyl ring, the methylene carbon, and the two carbons of the vinyl group. The chemical shift of the carbonyl carbon is particularly diagnostic. nih.govchemicalbook.comchemicalbook.com The coupling between fluorine and adjacent carbons (J-C-F) can also be observed, providing further structural confirmation.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool for characterizing this compound. This technique is highly sensitive to the local environment of the fluorine atom. The ¹⁹F NMR spectrum will show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom. nih.govresearchgate.net Coupling between the fluorine atom and nearby protons, particularly the vinyl proton, can provide crucial information for confirming the compound's structure.

Interactive Data Table: Representative NMR Data for this compound Analogs

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |

| ¹H | 7.20 - 7.40 | m | - | Aromatic (C₆H₅) |

| ¹H | 6.50 - 7.00 | d | ~15 | Vinyl CH |

| ¹H | 4.40 - 4.60 | d | ~6 | CH₂ |

| ¹H | 6.00 - 8.00 | br s | - | NH |

| ¹³C | 160 - 165 | s | - | C=O |

| ¹³C | 135 - 140 | s | - | Quaternary Aromatic (C-CH₂) |

| ¹³C | 127 - 129 | s | - | Aromatic (CH) |

| ¹³C | 115 - 125 | d | ~20-30 | Vinyl CF |

| ¹³C | 43 - 45 | s | - | CH₂ |

| ¹⁹F | -110 to -130 | d | ~15-20 | C-F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Structural Elucidation (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov LC-MS is particularly useful for analyzing the purity of this compound samples and for identifying any byproducts or impurities from its synthesis. The retention time from the LC provides an additional point of identification.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound with a high degree of confidence. rsc.org This is crucial for confirming the identity of the compound, as the measured mass can be compared to the calculated exact mass of the expected formula (C₁₀H₁₀FNO). Any deviation would indicate an incorrect assignment or the presence of an unexpected adduct.

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions of this compound, which then fragment in a predictable manner. The analysis of these fragment ions in the mass spectrum can help to piece together the structure of the molecule. Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the benzyl group. For example, a prominent peak corresponding to the benzyl cation (m/z 91) is often observed. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed in |

| [M+H]⁺ | C₁₀H₁₁FNO⁺ | 180.0825 | ESI+, HRMS |

| [M+Na]⁺ | C₁₀H₁₀FNNaO⁺ | 202.0644 | ESI+, HRMS |

| [M-H]⁻ | C₁₀H₉FNO⁻ | 178.0668 | ESI-, HRMS |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | EI, ESI+ |

X-Ray Crystallography for Definitive Structural Determination and Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state, provided that suitable single crystals can be grown. This technique provides unambiguous information about bond lengths, bond angles, and the stereochemical arrangement of the atoms within the molecule. nih.gov

The crystal structure would reveal the planarity of the acrylamide (B121943) group and the conformation of the benzyl substituent relative to the rest of the molecule. Intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice, can also be elucidated. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds.

Key vibrational bands expected in the IR spectrum of this compound include:

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group are found just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): An absorption of variable intensity in the region of 1510-1570 cm⁻¹, arising from the in-plane bending of the N-H bond.

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the acrylamide moiety, typically appearing in the region of 1600-1640 cm⁻¹.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹, indicative of the carbon-fluorine bond. Its exact position can provide further structural clues.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium-Weak |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Alkene C=C | Stretch | 1600 - 1640 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

Chromatographic Techniques (e.g., GC-LRMS, Column Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound.

Column Chromatography: This is a fundamental purification technique used to isolate this compound from reaction mixtures and impurities. bas.bg By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a solvent or mixture of solvents), the compound can be separated based on its polarity.

Gas Chromatography-Low Resolution Mass Spectrometry (GC-LRMS): GC-MS is a powerful hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scholarsresearchlibrary.comresearchgate.netosti.govsemanticscholar.org For this compound, this method can be used to assess its purity and to identify volatile impurities. The sample is vaporized and separated on a GC column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both retention time and mass spectral data for identification.

Polymer Characterization Techniques (e.g., GPC, DSC, ESR)

While this compound is a monomer, it can be polymerized to form poly(this compound). The resulting polymer can be characterized by a variety of techniques to determine its molecular weight, thermal properties, and radical behavior.

Gel Permeation Chromatography (GPC): Also known as size exclusion chromatography (SEC), GPC is the primary technique used to determine the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI) of poly(this compound).

Differential Scanning Calorimetry (DSC): DSC is used to investigate the thermal transitions of the polymer, such as the glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study materials with unpaired electrons. In the context of the polymerization of this compound, ESR can be employed to detect and characterize the propagating radicals during the polymerization process. This provides valuable mechanistic insights into the polymerization reaction.

Q & A

Q. What are the established synthetic routes for N-Benzyl-2-fluoroacrylamide, and how can reaction conditions be optimized?

this compound can be synthesized via amidation reactions between 2-fluoroacrylic acid derivatives and benzylamine. A common approach involves activating the carboxylic acid group with coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 acid/amine), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (~70–85%) are achieved by iterative adjustment of solvent polarity and catalyst loading .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- NMR spectroscopy : and NMR to verify fluorine incorporation and benzyl group positioning.

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., acrylamide geometry) using single-crystal diffraction .

- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted precursors) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Contradictions often arise from differences in solvent polarity, catalyst selection (e.g., Pd/C vs. EDCI), or moisture sensitivity. Systematic troubleshooting involves:

Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound in biological systems?

SAR studies require:

- Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups on the benzyl ring) to modulate electronic effects.

- Biological assays : Measure inhibitory activity (e.g., IC) against target enzymes using fluorescence-based kinetics.

- Computational modeling : Perform DFT calculations to correlate frontier molecular orbitals (HOMO/LUMO) with reactivity .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to assess stability.

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) via tools like SwissADME .

Q. What analytical strategies address challenges in detecting degradation products of this compound under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.

- LC-QTOF-MS : Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways.

- Stability-indicating methods : Validate HPLC protocols to separate and quantify degradation impurities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.